N-[4-(Allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
N-[4-(Allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
Brand Name:
Vulcanchem
CAS No.:
861434-20-0
VCID:
VC0510418
InChI:
InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3
SMILES:
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C
Molecular Formula:
C16H23NO3
Molecular Weight:
277.36g/mol
N-[4-(Allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
CAS No.: 861434-20-0
Main Products
VCID: VC0510418
Molecular Formula: C16H23NO3
Molecular Weight: 277.36g/mol
CAS No. | 861434-20-0 |
---|---|
Product Name | N-[4-(Allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine |
Molecular Formula | C16H23NO3 |
Molecular Weight | 277.36g/mol |
IUPAC Name | N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Standard InChI | InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3 |
Standard InChIKey | KSFVIUQQHDLFHD-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C |
Canonical SMILES | COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C |
PubChem Compound | 3155257 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume